1-[3-(Benzyloxy)phenyl]-2-chloroethan-1-one
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Overview
Description
1-[3-(Benzyloxy)phenyl]-2-chloroethan-1-one is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a chloroethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Benzyloxy)phenyl]-2-chloroethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-(benzyloxy)benzaldehyde with chloroacetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product after purification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Benzyloxy)phenyl]-2-chloroethan-1-one undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted ethanone derivatives depending on the nucleophile used.
Scientific Research Applications
1-[3-(Benzyloxy)phenyl]-2-chloroethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(Benzyloxy)phenyl]-2-chloroethan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[3-(Benzyloxy)phenyl]-2-bromoethan-1-one
- 1-[3-(Benzyloxy)phenyl]-2-iodoethan-1-one
- 1-[3-(Benzyloxy)phenyl]-2-fluoroethan-1-one
Uniqueness
1-[3-(Benzyloxy)phenyl]-2-chloroethan-1-one is unique due to the presence of the chloro group, which imparts distinct reactivity compared to its bromo, iodo, and fluoro analogs. The chloro group offers a balance between reactivity and stability, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
63365-62-8 |
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Molecular Formula |
C15H13ClO2 |
Molecular Weight |
260.71 g/mol |
IUPAC Name |
2-chloro-1-(3-phenylmethoxyphenyl)ethanone |
InChI |
InChI=1S/C15H13ClO2/c16-10-15(17)13-7-4-8-14(9-13)18-11-12-5-2-1-3-6-12/h1-9H,10-11H2 |
InChI Key |
DATCCWQJGCFJOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)CCl |
Origin of Product |
United States |
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